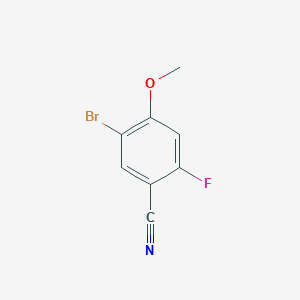

5-Bromo-2-fluoro-4-methoxybenzonitrile

概要

説明

5-Bromo-2-fluoro-4-methoxybenzonitrile is an organic compound with the molecular formula C8H5BrFNO. It is a white solid with a molecular weight of 230.04 g/mol . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and material science.

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromo-2-fluoro-4-methoxybenzonitrile involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, using advanced catalytic systems and efficient purification techniques .

化学反応の分析

Types of Reactions

5-Bromo-2-fluoro-4-methoxybenzonitrile can undergo several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Organoboron Compounds: Used as coupling partners in Suzuki-Miyaura reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with phenylboronic acid can yield biaryl compounds .

科学的研究の応用

5-Bromo-2-fluoro-4-methoxybenzonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Material Science: Employed in the synthesis of advanced materials.

Biology and Medicine: Investigated for potential biological activities and as a precursor for drug development.

作用機序

The mechanism of action of 5-Bromo-2-fluoro-4-methoxybenzonitrile in chemical reactions typically involves the activation of the aromatic ring, allowing for substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

類似化合物との比較

Similar Compounds

5-Bromo-2-fluorobenzonitrile: Similar structure but lacks the methoxy group.

5-Fluoro-2-methoxybenzonitrile: Similar structure but lacks the bromine atom.

Uniqueness

5-Bromo-2-fluoro-4-methoxybenzonitrile is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and the types of reactions it can undergo. The methoxy group also adds to its versatility in synthetic applications .

生物活性

5-Bromo-2-fluoro-4-methoxybenzonitrile is a chemical compound with notable potential in medicinal chemistry due to its unique structural characteristics, which include a benzene ring substituted with bromine, fluorine, and methoxy groups, along with a nitrile functional group. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and potential therapeutic applications.

Structural Characteristics and Synthesis

The molecular formula of this compound is CHBrFNO. The presence of halogen atoms (bromine and fluorine) typically enhances the compound's reactivity and biological activity, making it an interesting target for research in medicinal chemistry and material science. Various synthesis methods have been developed to produce this compound efficiently while maintaining high yields and purity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activity. The following sections summarize key findings related to its biological interactions.

Enzyme Inhibition

Several studies have shown that benzonitrile derivatives can act as inhibitors of various enzymes and receptors involved in diseases such as cancer and hypertension. For instance, modifications to the benzonitrile structure have been explored to enhance selectivity and potency against specific targets, including potassium channels associated with renal function.

Table 1: Summary of Enzyme Inhibition Studies

| Compound | Target Enzyme/Protein | IC Value (µM) | Reference |

|---|---|---|---|

| This compound | ALK2 | TBD | |

| Related Benzenes | Potassium Channels | TBD |

Case Study 1: Interaction with ALK2

A recent study evaluated the interaction of this compound with the ALK2 protein using a NanoBRET assay. The compound was tested for its ability to displace a fluorescent tracer from the binding pocket of ALK2. The results indicated that this compound could significantly reduce BRET ratios, suggesting competitive inhibition .

Case Study 2: Computational Docking Studies

Computational studies utilizing molecular docking techniques predicted favorable interactions between this compound and various biological macromolecules. These predictions support its potential role in drug discovery, particularly as a candidate for developing new therapeutic agents targeting specific receptors.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, its structural components suggest possible interactions with various biological targets, including:

- Enzymes : Potential modulation of enzymatic activities through competitive inhibition.

- Receptors : Binding affinity to receptors involved in signaling pathways relevant to disease processes.

Future Directions

Further research is warranted to elucidate the specific molecular pathways affected by this compound. Studies focusing on in vivo models will be crucial for understanding its therapeutic potential and safety profile.

特性

IUPAC Name |

5-bromo-2-fluoro-4-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZGBPNUVKGVEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。